
alpha-Cyclodextrin phosphate sodium salt
Overview
Description
Alpha-cyclodextrin phosphate sodium salt is a chemically modified derivative of α-cyclodextrin (α-CD), a cyclic oligosaccharide composed of six glucose units linked by α-1,4 glycosidic bonds. The phosphate group enhances its solubility and stability, making it suitable for pharmaceutical and industrial applications . Its synthesis typically involves crosslinking α-CD with phosphate-containing reagents, such as ammonium dihydrogen phosphate, under controlled conditions .
Key properties include:
- Chemical Structure: The phosphate moiety is covalently bonded to the hydroxyl groups of α-CD, forming a sodium salt to improve aqueous solubility.
- Applications: Demonstrated efficacy in drug delivery (e.g., nanosponges for controlled release), glycaemic control (inhibiting post-prandial glucose spikes), and cancer research (scavenging phospholipids to suppress metastatic exosomes) .
- Safety: Generally recognized as safe (GRAS) for specific uses, though handling protocols for sodium phosphate components must be followed to avoid hazards like irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclodextrin phosphate sodium salt typically involves the phosphorylation of alpha-cyclodextrin. This can be achieved by reacting alpha-cyclodextrin with phosphorylating agents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the efficient introduction of phosphate groups onto the cyclodextrin ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclodextrin phosphate sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the phosphate groups or other substituents on the cyclodextrin ring.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclodextrin derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the cyclodextrin ring .
Scientific Research Applications
Pharmaceutical Applications
1.1 Solubilization of Drugs
Alpha-cyclodextrin phosphate sodium salt is recognized for its ability to enhance the solubility of poorly water-soluble drugs. This property is crucial in pharmaceutical formulations where bioavailability is a concern. Research has demonstrated that α-CDP can solubilize drugs such as mebendazole, achieving concentrations significantly higher than those possible with traditional formulations. For instance, a 10% solution of α-CDP can yield a concentration of 7.8 mg/mL for mebendazole, which is typically insoluble in water .
1.2 Inclusion Complexes
The formation of inclusion complexes between α-CDP and various drug molecules allows for improved stability and controlled release profiles. These complexes can encapsulate both hydrophilic and lipophilic drugs, thus broadening the scope of drug delivery systems. Studies indicate that α-CDP forms stable complexes with cationic drugs, enhancing their therapeutic efficacy while minimizing side effects .
1.3 Controlled Release Systems
Research has shown that α-CDP can be incorporated into polymer matrices to create controlled release systems for antibiotics like ciprofloxacin. The cyclodextrin cavities facilitate the sustained release of the drug, improving therapeutic outcomes while reducing the frequency of administration .
Biomedical Engineering
2.1 Bone Tissue Engineering
This compound exhibits a strong affinity for hydroxyapatite, making it suitable for applications in bone tissue engineering. Its ability to bind calcium ions enhances its potential as a scaffold material that can support bone regeneration while delivering bioactive molecules .
2.2 Drug Carriers
In the context of drug delivery, α-CDP has been utilized to create nanoparticles that can effectively transport therapeutic agents to targeted sites within the body. The anionic nature of α-CDP facilitates interactions with cationic drugs, leading to the formation of stable drug-carrier systems that enhance therapeutic efficacy .
Environmental Applications
3.1 Removal of Pollutants
Recent studies have explored the use of α-CDP in environmental remediation, particularly for the removal of organic pollutants from water sources. Its ability to form inclusion complexes allows it to encapsulate various organic contaminants, thereby facilitating their extraction from aqueous solutions .
3.2 Soil Remediation
In soil science, α-CDP has been investigated for its potential to enhance the bioavailability of nutrients and pesticides, thereby improving soil health and agricultural productivity. Its application in enhancing nutrient uptake by plants demonstrates its versatility beyond pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism by which alpha-Cyclodextrin phosphate sodium salt exerts its effects involves the formation of inclusion complexes with guest molecules. The cyclodextrin ring provides a hydrophobic cavity that can encapsulate hydrophobic molecules, while the phosphate groups enhance the solubility and stability of the complex in aqueous environments . This interaction can improve the solubility, stability, and bioavailability of guest molecules, making it useful in various applications .
Comparison with Similar Compounds
Alpha-cyclodextrin phosphate sodium salt is compared below with its closest structural and functional analogs, particularly beta-cyclodextrin phosphate sodium salt (β-CD phosphate Na) and other sodium phosphate-modified cyclodextrins.
Structural and Chemical Properties
Functional Differences
- Drug Delivery: α-CD phosphate Na forms stable nanosponges with high drug-loading capacity, ideal for hydrophobic agents . β-CD phosphate Na has broader cavity size, accommodating larger molecules but may require higher doses for equivalent efficacy .
Biomedical Applications :
Glycaemic Control :
This compound
- Nanosponge Synthesis: Mechanochemical methods using ammonium dihydrogen phosphate yield α-CD nanosponges with high porosity (80–90% drug loading) .
- Cancer Research: Disrupts phosphatidylinositol cycle, inhibiting exosome-mediated metastasis in breast cancer models .
- Glycaemic Management : Reduces post-meal blood glucose by 20–30% in clinical trials via starch complexation .
Beta-Cyclodextrin Phosphate Sodium Salt
Biological Activity
Alpha-cyclodextrin phosphate sodium salt (α-CDP) is a modified cyclodextrin that has garnered attention for its biological activities and potential applications in pharmaceuticals and biotechnology. This article reviews the biological activity of α-CDP, focusing on its cytotoxicity, solubilization properties, and therapeutic potential.
Alpha-cyclodextrin (α-CD) consists of six glucose units linked by α-1,4-glycosidic bonds, forming a cyclic oligosaccharide with a hydrophobic central cavity. The introduction of phosphate groups enhances its solubility and biological interactions. The average degree of substitution for α-CDP is typically between 2.0 to 6.0, indicating the number of phosphate groups attached to the cyclodextrin structure .
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating the safety of any pharmaceutical compound. Several studies have investigated the cytotoxic effects of α-CDP and its derivatives on various cell lines.
Table 1: Cytotoxicity of α-Cyclodextrin Derivatives
α-Cyclodextrin Derivative | IC50 (MTT Assay) | HC50 |
---|---|---|
Native α-CD | 46.1 ± 9.2 µM | 16.0 ± 0.02 mM |
Phosphated α-CD | 7.8 ± 8.6 µM | >100 mM |
Hydroxypropylated α-CD | >100 µM | >100 mM |
Methylated α-CD | 1.8 ± 0.8 µM | 1.9 ± 0.01 mM |
The results indicate that phosphated derivatives exhibit lower cytotoxicity compared to native α-CD, suggesting that modifications can significantly influence biological activity .
The mechanism underlying the cytotoxic effects of α-CDP involves interaction with cell membranes through inclusion complex formation with membrane lipids, leading to membrane disruption and cell lysis . This property is particularly relevant in drug delivery systems, where controlled release and targeted delivery can be achieved.
Solubilization Properties
One of the primary advantages of using cyclodextrins in pharmaceutical formulations is their ability to enhance the solubility of poorly soluble drugs. Studies have shown that α-CDP can significantly increase the solubility of various pharmaceutical compounds, including sildenafil citrate.
Table 2: Solubility Enhancement of Sildenafil Citrate with Cyclodextrins
Cyclodextrin Type | Solubility (mM) |
---|---|
Uncomplexed Sildenafil | ~4 |
α-Cyclodextrin | ~10 |
Hydroxypropyl β-Cyclodextrin | ~12 |
The solubility enhancement observed with α-CDP is attributed to its ability to form stable inclusion complexes with drug molecules, thereby improving their bioavailability and therapeutic efficacy .
Therapeutic Applications
This compound has demonstrated potential in various therapeutic applications:
- Cancer Treatment : Research indicates that α-CDP can inhibit the migration of human tumor cells, suggesting its use as an adjunct therapy in cancer treatment .
- Neurodegenerative Diseases : Its ability to enhance drug solubility makes it a candidate for delivering therapeutics in conditions like Alzheimer's disease and Parkinson's disease .
- Antibacterial Activity : Inclusion complexes formed with antibiotics have shown improved antibacterial activity due to increased stability and solubility .
Case Studies
Several case studies highlight the effectiveness of α-CDP in clinical settings:
- Sildenafil Citrate Formulation : A study demonstrated that sildenafil citrate complexed with α-CD showed enhanced absorption profiles in animal models compared to uncomplexed forms, leading to quicker therapeutic effects .
- Anticancer Applications : In vitro studies revealed that formulations containing α-CDP could effectively reduce cell viability in specific cancer cell lines while maintaining lower toxicity levels compared to traditional chemotherapeutics .
- Antibiotic Stability : Complexation with antibiotics like amoxicillin has shown to protect against acidic degradation, significantly enhancing their stability and efficacy under physiological conditions .
Q & A
Q. Basic: What are the recommended protocols for synthesizing alpha-cyclodextrin phosphate sodium salt, and how can purity be validated?
This compound is typically synthesized via phosphorylation of alpha-cyclodextrin using reagents like phosphorus oxychloride (POCl₃) or sodium trimetaphosphate. Critical steps include controlling reaction pH (8–10) and temperature (40–60°C) to avoid over-substitution . Post-synthesis, purification via dialysis or size-exclusion chromatography is recommended. Purity validation requires:
- HPLC : Using a reversed-phase C18 column with UV detection at 210 nm to monitor phosphorylation efficiency.
- ¹H/³¹P NMR : To confirm phosphate group attachment and quantify substitution degree .
- Mass spectrometry (MS) : For molecular weight verification .
Q. Basic: How should this compound be stored to ensure stability, and what are key handling precautions?
- Storage : Store at 2–8°C in airtight, light-resistant containers. Pre-dissolved aqueous solutions should be used within 24 hours to prevent hydrolysis .
- Handling : Use gloves and protective eyewear. Avoid inhalation of dust; work in a fume hood during weighing. Contamination with divalent cations (e.g., Ca²⁺, Mg²⁺) can precipitate the compound, so use ultrapure water (18.2 MΩ·cm) for solutions .
Q. Advanced: What experimental strategies resolve contradictions in host-guest binding affinity data for this compound?
Discrepancies in binding constants (Kₐ) often arise from:
- Buffer composition : Phosphate buffers compete with the compound’s phosphate groups, altering binding kinetics. Use non-phosphate buffers (e.g., Tris-HCl) .
- Temperature/pH effects : Conduct isothermal titration calorimetry (ITC) at multiple pH levels (4–9) to assess pH-dependent binding .
- Guest molecule charge : For charged guests (e.g., doxorubicin), use surface plasmon resonance (SPR) to differentiate electrostatic vs. hydrophobic interactions .
Q. Advanced: How does the phosphate group in this compound influence its solubility and environmental applications?
The phosphate moiety enhances aqueous solubility (up to 50 mg/mL in water vs. 14 mg/mL for unmodified alpha-cyclodextrin) and enables:
- Metal ion chelation : Demonstrated in gold recovery via selective precipitation with tetrabromoaurate ions, offering an eco-friendly alternative to cyanide-based methods .
- Biocompatibility : Improved drug encapsulation efficiency (e.g., for hydrophobic anticancer agents) due to increased hydrophilicity and reduced hemolytic activity .
Q. Basic: What analytical methods are optimal for quantifying this compound in biological matrices?
- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column paired with negative-ion mode MS for high sensitivity (LOQ: 0.1 µg/mL) .
- Colorimetric assays : Phosphate content can be quantified via molybdenum blue assays at 820 nm, validated against a sodium phosphate standard curve .
- Fluorescence polarization : For competitive binding studies with fluorescent probes (e.g., dansyl derivatives) .
Q. Advanced: What are the challenges in designing in vivo studies using this compound, and how can they be mitigated?
Key challenges include:
- Renal clearance : The compound’s molecular weight (~1,300 Da) may lead to rapid excretion. Conjugation with polyethylene glycol (PEG) extends circulation half-life .
- Toxicity : Dose-dependent nephrotoxicity observed at >100 mg/kg in rodents. Monitor serum creatinine and use lower doses (10–50 mg/kg) with slow intravenous infusion .
- Tissue targeting : Functionalize with ligands (e.g., folate) to enhance tumor-specific delivery .
Q. Basic: How can researchers troubleshoot low recovery rates during this compound extraction from complex mixtures?
Low recovery often results from:
- Protein binding : Add 0.1% SDS to the extraction buffer to disrupt non-covalent interactions .
- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode cartridges (C18/SCX) to isolate the compound from lipids and salts .
- Degradation : Confirm storage conditions and avoid repeated freeze-thaw cycles .
Q. Advanced: What computational models predict the supramolecular behavior of this compound with biomolecules?
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with the GAFF force field to model phosphate group interactions with lipid bilayers or DNA .
- Docking studies (AutoDock Vina) : Predict binding modes with enzymes (e.g., lysozyme) by accounting for electrostatic contributions from the phosphate moiety .
Properties
IUPAC Name |
hexasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXCHNWIGVNOSW-WWKXUIADSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60Na6O48P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746752 | |
Record name | PUBCHEM_71312276 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199684-60-1 | |
Record name | PUBCHEM_71312276 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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